molecular formula C21H20N4O2S B2937553 3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946252-68-2

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2937553
CAS RN: 946252-68-2
M. Wt: 392.48
InChI Key: CPDGZZKGRMBBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality 3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the significance of quinazolinone derivatives in developing potent antimicrobial agents. A study elaborated on the synthesis and biological evaluation of quinazolinones as antimicrobial agents, revealing broad-spectrum activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Buha et al., 2012). Another study focused on novel quinazolinone derivatives containing a 1,3,4-oxadiazole thioether moiety, demonstrating potential as bactericides and fungicides against phytopathogenic microorganisms, suggesting their utility in agricultural microbicide development (Wang et al., 2019).

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives have also been investigated for their anti-inflammatory and analgesic properties. For instance, some new 3-(isoxazol-5-yl)-quinazolin-4(3H)-ones were synthesized and assessed for their analgesic, antipyretic, and anti-inflammatory activities. These compounds displayed significant activity, with one exhibiting an activity profile and toxicity level comparable to that of acetylsalicylic acid, but with a markedly lower ulceration index (Plescia et al., 1992).

Anticorrosive Properties

The anticorrosive properties of quinazolinone derivatives have been explored, with research showing that these compounds can serve as effective corrosion inhibitors for metals in acidic environments. A study demonstrated that quinazolinone derivatives significantly inhibited mild steel corrosion in a hydrochloric acid medium, with the efficiency of inhibition increasing with the concentration of the compounds (Errahmany et al., 2020).

Antioxidant and Cytotoxic Activity

Additionally, quinazolinone derivatives have been identified for their antioxidant and cytotoxic activities, especially against cancer cells. A study synthesized polyphenolic derivatives of quinazolin-4(3H)-one, which showed high antioxidant activity and cytocompatibility with normal cells, alongside pronounced cytotoxicity against cancer cell lines (Pele et al., 2022).

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)28-12-18-23-19(24-27-18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGZZKGRMBBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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